(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone
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Overview
Description
AM2233 azepane isomer: is a synthetic cannabinoid, which is an isomer of AM2233. In this compound, the piperidine group of AM2233 is replaced with an azepane group . It is known for its full agonist activity at the central cannabinoid receptor 1 (CB1 receptor) .
Scientific Research Applications
AM2233 azepane isomer has several scientific research applications, including:
Future Directions
Mechanism of Action
Target of Action
The primary target of the AM2233 azepane isomer is the central CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
AM2233 azepane isomer acts as a full agonist of the central CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the AM2233 azepane isomer binds to the CB1 receptor and activates it, triggering a response.
Biochemical Analysis
Biochemical Properties
The AM2233 azepane isomer interacts with the central CB1 receptor, acting as a full agonist . This interaction with the CB1 receptor suggests that it may influence various biochemical reactions within the body, particularly those involving the endocannabinoid system.
Cellular Effects
The cellular effects of the AM2233 azepane isomer Given its interaction with the CB1 receptor, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The AM2233 azepane isomer exerts its effects at the molecular level primarily through its action as a full agonist of the central CB1 receptor . This suggests that it may influence binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of the AM2233 azepane isomer in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the AM2233 azepane isomer at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
The metabolic pathways involving the AM2233 azepane isomer It is not currently known which enzymes or cofactors it interacts with, or whether it has any effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on how the AM2233 azepane isomer is transported and distributed within cells and tissues is currently lacking. This includes information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of the AM2233 azepane isomer and any effects on its activity or function are not currently known. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AM2233 azepane isomer involves the replacement of the piperidine group in AM2233 with an azepane group. This can be achieved through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The compound can be isolated using silica gel column chromatography and identified through techniques such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of AM2233 azepane isomer would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process would involve advanced chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: AM2233 azepane isomer can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Comparison with Similar Compounds
AM2233: The parent compound, which contains a piperidine group instead of an azepane group.
AM1220: Another synthetic cannabinoid with similar structural features.
Uniqueness: AM2233 azepane isomer is unique due to the presence of the azepane group, which may influence its binding affinity and activity at the CB1 receptor compared to other similar compounds . This structural difference can result in distinct pharmacological profiles and potential therapeutic applications .
Properties
IUPAC Name |
(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(14-24)25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZMBIYSUZVEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017722 |
Source
|
Record name | AM2233 azepane isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432478-91-5 |
Source
|
Record name | AM2233 azepane isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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